Desflurane

Overview

Description

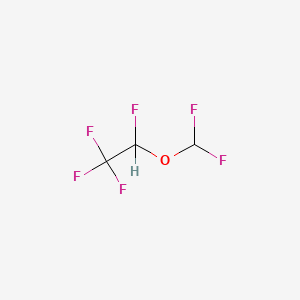

Desflurane (C₃H₂F₆O) is a halogenated volatile anesthetic with a blood-gas partition coefficient of 0.42, the lowest among inhaled anesthetics, enabling rapid induction and emergence from anesthesia . It is classified under the ATC code N01AB07 and is widely used in clinical settings due to its pharmacokinetic advantages .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desflurane is typically synthesized from isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether) through a reaction with hydrogen fluoride in the presence of antimony pentachloride. The reaction is conducted at temperatures between 9-18°C for about 6 to 7 hours .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the continuous conversion of isoflurane using a catalyst composed of activated aluminum oxide, chromium salt, and rare earth metals such as lanthanum and cerium. This method enhances the activity and service life of the catalyst, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Desflurane primarily undergoes substitution reactions due to its fluorinated structure. It can react with carbon dioxide absorbents in anesthesia circuits, leading to the production of carbon monoxide under dry conditions .

Common Reagents and Conditions:

Hydrogen Fluoride: Used in the synthesis of this compound from isoflurane.

Antimony Pentachloride: Acts as a catalyst in the synthesis process.

Major Products Formed:

This compound: The primary product.

Carbon Monoxide: A by-product formed during reactions with carbon dioxide absorbents.

Scientific Research Applications

Anesthesia Recovery

Desflurane is noted for its rapid recovery profile compared to other inhalational anesthetics. Several studies have demonstrated that patients emerge from this compound anesthesia faster than those receiving sevoflurane or isoflurane.

Case Study: Urological Surgery

A study comparing this compound to sevoflurane in patients undergoing urological cystoscopic surgery found that the mean time to eye-opening was significantly shorter for this compound (5.0 minutes) compared to sevoflurane (7.9 minutes) with a p-value of <0.001 . The median time until readiness for discharge was also notably shorter in the this compound group (9 minutes vs. 20 minutes, p = 0.020).

| Category | Sevoflurane (n = 24) | This compound (n = 25) | p-Value |

|---|---|---|---|

| Very satisfied | 11 (45.8%) | 11 (44.0%) | 0.8839 |

| Satisfied | 12 (50.0%) | 14 (56.0%) | |

| Unsatisfied | 1 (4.2%) | 0 (0.0%) |

Hemodynamic Stability

This compound has been shown to provide better hemodynamic control during surgery, particularly in patients requiring hypotensive anesthesia.

Case Study: Spinal Surgery

In a study involving morbidly obese patients undergoing spinal surgery, this compound maintained tighter arterial blood pressure control compared to isoflurane, with significantly fewer episodes of intraoperative hypotension . The systolic blood pressure remained within the desired range more consistently with this compound.

Effects on Circadian Rhythms

Recent research has indicated that this compound anesthesia can influence circadian rhythms, which may have implications for postoperative recovery and overall patient outcomes.

Study Findings

A study involving mice showed that exposure to this compound caused a phase shift in circadian rhythms, suggesting its potential impact on biological clocks depending on the timing of administration . This could have significant implications for surgeries scheduled at different times of day and their effects on recovery.

Comparative Studies with Other Anesthetics

This compound has been compared with other inhalational anesthetics like sevoflurane and propofol regarding various outcomes such as intraoperative hemodynamics and postoperative cognitive function.

Findings from Comparative Studies

- A study indicated that this compound exhibited a larger vasodilatory effect than sevoflurane but had minimal clinical significance regarding intraoperative performance indicators .

- In terms of cognitive function post-anesthesia, this compound did not induce the same decline observed with isoflurane, suggesting a potentially safer profile concerning postoperative cognitive dysfunction .

Environmental Considerations

While this compound is effective as an anesthetic agent, it has been noted for its higher global warming potential compared to other agents like sevoflurane . This environmental impact may influence future recommendations and practices in anesthesiology.

Mechanism of Action

The exact mechanism of action of desflurane is not fully understood. it is known to block excitatory ion channels and increase the activity of inhibitory ion channels. This compound acts as an agonist at the gamma-aminobutyric acid (GABA) A channel, glycine receptors, and as an antagonist at glutamate receptors. It also induces potassium voltage-gated channels and inhibits both NADH-ubiquinone oxidoreductase chain 1 and calcium-transporting ATPases .

Comparison with Similar Compounds

Pharmacokinetic and Clinical Profile

Table 1: Key Pharmacokinetic and Clinical Properties

Notes:

- Induction : this compound causes airway irritation (coughing, breath-holding) in 20–30% of patients, limiting its use for inhalation inductions compared to sevoflurane or halothane .

- Emergence : this compound’s rapid washout reduces postoperative recovery time by ~50% compared to isoflurane and sevoflurane . However, recovery of cognitive function and discharge readiness are comparable across agents .

Cardiovascular and Respiratory Effects

- Hemodynamics : this compound and isoflurane produce similar dose-dependent reductions in systemic vascular resistance and arterial pressure. However, this compound increases heart rate transiently at high concentrations, a distinction from isoflurane .

- Coronary Circulation : Neither anesthetic induces "coronary steal" in preclinical models of ischemic heart disease .

- Respiratory Depression : Both agents reduce tidal volume and increase PaCO₂, but this compound is more irritating to airways, increasing the risk of laryngospasm during induction .

Environmental and Economic Considerations

Despite its rapid emergence profile, its high cost and environmental impact have led to reduced use in favor of sevoflurane or propofol in eco-conscious practices .

Organ-Specific Effects

- Neuroprotection : Preclinical studies suggest this compound activates the ERK/P90RSK pathway, upregulating heme oxygenase-1 (HO-1) to reduce neuronal apoptosis after ischemia-reperfusion injury .

Meta-Analysis Findings

A 2023 meta-analysis of 13 randomized trials compared this compound with sevoflurane, isoflurane, and propofol in laryngeal mask airway (LMA) anesthesia:

- Adverse Events: No significant differences in intraoperative cough (RR=1.12), emergence cough (RR=1.49), or laryngospasm (RR=1.03) .

- Recovery Times : this compound showed faster times to eye-opening (4.8 vs. 7.8 minutes) and LMA removal (5.1 vs. 8.2 minutes) .

Biological Activity

Desflurane is a volatile anesthetic widely used in surgical procedures due to its rapid onset and recovery times. Its biological activity encompasses various mechanisms that influence cardiovascular, respiratory, and cellular responses. This article explores the biological activity of this compound, highlighting its effects on myocardial protection, cellular proliferation, and intraoperative hemodynamics, supported by relevant case studies and research findings.

1. Myocardial Protection

this compound has been shown to exert cardioprotective effects through several mechanisms:

- Mitochondrial Function : this compound enhances myocardial protection by stabilizing mitochondrial KATP channels, which reduces calcium overload and cell death during ischemic events. It activates protein kinase C (PKC) pathways and increases nitric oxide (NO) production, leading to reduced oxygen demand in cardiac tissues .

- Apoptosis Regulation : Research indicates that this compound inhibits the opening of the mitochondrial permeability transition pore (mPTP) by modulating the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2. This regulation contributes to its protective effects against ischemic reperfusion injury .

2. Intraoperative Hemodynamics

this compound exhibits distinct hemodynamic effects compared to other anesthetics:

- Vasodilation : A randomized trial demonstrated that this compound produces a more potent vasodilatory effect than sevoflurane, leading to higher peripheral index (PI) values and lower mean arterial pressure (MAP) during surgery. The median PI was significantly higher in patients receiving this compound (3.1) compared to those receiving sevoflurane (2.6), indicating enhanced peripheral perfusion .

- Respiratory Events : However, this compound is associated with a higher incidence of respiratory adverse events, particularly in younger patients. Studies have shown that patients under this compound anesthesia required more interventions for respiratory management compared to those under isoflurane .

Cellular Effects

1. Cell Proliferation and Migration

Recent studies have explored the impact of this compound on cancer cell behavior:

- Ovarian Cancer Cells : Exposure to this compound has been linked to increased proliferation and migration of SKOV3 ovarian cancer cells. The anesthetic was found to downregulate specific microRNAs (miR-138), which are involved in cell migration and proliferation pathways . This suggests that this compound may influence tumor dynamics during surgical procedures.

Case Studies

Case Study 1: Myocardial Protection

A study involving isolated rat hearts demonstrated that this compound provided significant protection against ischemic damage by enhancing mitochondrial function and reducing oxidative stress markers. The findings support the hypothesis that volatile anesthetics can play a critical role in cardiac surgery by mitigating ischemic injury through mitochondrial stabilization .

Case Study 2: Intraoperative Outcomes

In a comparative analysis of recovery profiles between this compound and sevoflurane, patients receiving this compound experienced faster emergence from anesthesia, with a mean time to eye-opening of 5 minutes compared to 7.9 minutes for sevoflurane. This rapid recovery is beneficial for outpatient surgeries where quick discharge is desired .

Summary of Findings

| Mechanism/Effect | This compound | Sevoflurane |

|---|---|---|

| Myocardial Protection | Enhances mPTP stability; reduces apoptosis | Less effective in mPTP modulation |

| Vasodilatory Effect | More potent vasodilation | Less pronounced vasodilation |

| Cell Proliferation | Increases ovarian cancer cell proliferation | Variable effects |

| Recovery Time | Faster emergence from anesthesia | Slower emergence |

| Respiratory Adverse Events | Higher incidence in younger patients | Lower incidence |

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study desflurane's pharmacokinetics and pharmacodynamics?

Methodological Answer: Preclinical studies often use rodent models (e.g., randomized controlled trials in rats with vented inhalation chambers) to assess anesthetic potency and recovery profiles. For example, studies expose animals to 7–8% this compound vaporized in oxygen (3 L/min) and monitor physiological responses like loss of righting reflex and spontaneous breathing . Larger animal models (e.g., canines) are employed to evaluate cardiovascular effects, leveraging repeated-measures ANOVA for statistical analysis of hemodynamic parameters .

Q. How does this compound compare to other volatile anesthetics (e.g., sevoflurane) in recovery time?

Methodological Answer: Randomized controlled trials in humans measure time to orientation post-extubation. For instance, this compound shows significantly shorter recovery times (e.g., 2.4 min vs. 4.8 min for sevoflurane) with lower variability, assessed via 100-mm visual analogue scales and confidence intervals . Statistical power analysis (α = 0.05, β = 0.10) ensures sample sizes (e.g., ≥17 patients/group) detect ≥10% differences in recovery metrics .

Q. What are the primary metabolic pathways of this compound in humans?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) quantifies anesthetic metabolites in exhaled air and blood. Studies report minimal this compound metabolism (<0.02% fluoride recovery) compared to isoflurane or halothane, validated via hybrid pharmacokinetic models and mammillary compartmental analyses .

Advanced Research Questions

Q. How do conflicting data on this compound’s cardiovascular effects (e.g., tachycardia vs. stability) arise in experimental studies?

Methodological Answer: Divergent findings often stem from methodological variables:

- Dosing protocols : Rapid increases in this compound concentration (e.g., 0.55 MAC to 1.66 MAC) induce transient catecholamine surges (plasma epinephrine +150%), while slower titration mitigates this .

- Species differences : Canine studies show impaired left ventricular-arterial coupling under this compound, whereas human trials report stable hemodynamics, necessitating Bonferroni-adjusted ANOVA for cross-species comparisons .

- Confounding factors : Concurrent nitrous oxide use prolongs equilibration, altering tissue-blood partition coefficients and recovery kinetics .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent neurotoxicity in developmental models?

Methodological Answer: Mixed-effects models account for longitudinal data (e.g., neuronal apoptosis in neonatal rodents). Nonparametric tests (e.g., Kruskal-Wallis) address skewed distributions in small-sample studies, while Monte Carlo simulations validate extrapolations from animal toxicity thresholds to human-equivalent doses .

Q. How can researchers reconcile this compound’s low blood-gas solubility with its variable tissue uptake in multi-compartment models?

Methodological Answer: Hybrid pharmacokinetic analyses partition tissues into "vessel-rich" vs. "muscle/fat" groups using partition coefficients (e.g., λblood:brain = 1.3 for this compound). Iterative curve-fitting to normalized FA/FA0 (alveolar fraction) data predicts terminal elimination half-lives (t1/2γ ≈ 21 min in humans) .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound’s environmental impact as negligible despite its high global warming potential (GWP)?

Methodological Answer: Discrepancies arise from:

- Scope of analysis : Lifecycle assessments (LCAs) comparing GWP (this compound = 2,540 vs. sevoflurane = 130) often omit clinical practice variables (e.g., fresh gas flow rates). Lower flow rates (0.5 L/min) reduce this compound consumption by 60%, altering cost-benefit ratios .

- Regional practices : Hospitals using >4% this compound (of total volatile vials) show higher carbon footprints, necessitating Pharmalytix/iPharmacyPROD audits for granular data .

Q. Methodological Best Practices

- Experimental design : Use crossover protocols to minimize inter-subject variability in human trials .

- Data validation : Pair mammillary compartmental models with bootstrap resampling to quantify confidence intervals for pharmacokinetic parameters .

- Ethical compliance : Adhere to IACUC guidelines for anesthetic duration/severity in animal studies (e.g., ≤2 hours exposure in ventilated chambers) .

Properties

IUPAC Name |

2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYMFVXJLLWWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6O | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866606 | |

| Record name | Desflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, COLOURLESS LIQUID., Colorless liquid. | |

| Record name | Desflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DESFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/214 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

23.5 °C, 23.5 °C, 74.3 °F | |

| Record name | Desflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Desflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DESFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/214 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Negligible, 3.54e+00 g/L, Solubility in water: poor | |

| Record name | Desflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.44, Relative density (water = 1): 1.5 | |

| Record name | Desflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.44 | |

| Record name | DESFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/214 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

88.53 kPa at 20 °C; approximately 700 mm Hg at 22-23 °C, Vapor pressure, kPa at 20 °C: 89, 700 mmHg@71.6 °F | |

| Record name | Desflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DESFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/214 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanism of Action |

The mechanism of inhalational anesthetics is still not fully understood. They can block excitatory ion channels and increase the activity of inhibitory ion channels. The most notable agonism is at the GABAA channel. Desflurane is also an agonist of glycine receptors, antagonist of glutamate receptors, inducer of potassium voltage gated channels, and inhibits both NADH-ubiquinone oxioreductase chain 1 and calcium transporting ATPases. An older school of thought is the unitary theory of general anesthetic action, suggesting that desflurane affects the lipid bilayer of cells. Studies of other halogenated inhalational anesthetics have shown that the lipid bilayer spreads out more thinly as the anesthetic incorporates into the bilayer. However, the anesthetic does not bind to lipid heads or acyl chains of hydrocarbons in the bilayer. The effect of incorporating into the lipid bilayer is not well described. By incorporating into the lipid bilayer, anesthetics may introduce disorder in the lipids, leading to some indirect effect on ion channels. However, this theory remains controversial. | |

| Record name | Desflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Liquid | |

CAS No. |

57041-67-5 | |

| Record name | Desflurane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57041-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desflurane [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057041675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESFLURANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRS35BZ94Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Desflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DESFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/214 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.